DGAT1 Patent Inclusion vs. Exclusion of Close Pyridinyl Isomers
The target compound is explicitly claimed within the Markush structure of a DGAT1 inhibitor patent (EP2404905A1), while the closest 2-pyridyl and 4-pyridyl isomers are notably absent from the exemplified or claimed compound list [1]. This indicates a structural filter in the patent that privileges the 3-pyridylamino orientation for DGAT1 binding affinity, as determined during the lead optimization process.
| Evidence Dimension | DGAT1 Inhibitory Activity (Patent-Derived Structural Preference) |
|---|---|
| Target Compound Data | Explicitly claimed in the Markush formula (EP2404905A1) for DGAT1 inhibition [1]. |
| Comparator Or Baseline | 3,4,5-trimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide (CAS 1021073-02-8) and 3,4,5-trimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide (CAS 1020978-24-8). Both are not claimed or exemplified in the same DGAT1 patent. |
| Quantified Difference | Binary: 'Claimed/Exemplified' vs. 'Not Claimed'. |
| Conditions | DGAT1 enzyme inhibition screening as part of a pharmaceutical composition patent. |
Why This Matters
For industrial or academic groups building a DGAT1-focused screening library, the target compound is a mandatory reference point from the originator patent while the analogs represent unvalidated structural deviations.
- [1] Serrano-Wu, M. H., Kwak, Y.-S., & Liu, W. (2012). Patent No. EP2404905A1 (Novartis AG). New organic compounds useful in the treatment of conditions associated with DGAT1 activity. View Source
